4,4-Difluoro-L-norvaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-L-norvaline typically involves the fluorination of L-norvaline. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-L-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-amines .
Scientific Research Applications
4,4-Difluoro-L-norvaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on enzyme activity and protein function.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-L-norvaline primarily involves the inhibition of arginase. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting this enzyme, this compound can modulate the levels of L-arginine and its downstream metabolites, which are involved in various physiological processes . This inhibition can have therapeutic implications for diseases such as cancer, hypertension, and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
L-norvaline: The non-fluorinated parent compound.
4,4-Difluoro-L-valine: A similar fluorinated amino acid with a different side chain.
4,4-Difluoro-L-leucine: Another fluorinated derivative with a branched side chain.
Uniqueness
4,4-Difluoro-L-norvaline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated counterparts . This uniqueness makes it a valuable compound for studying the effects of fluorination on amino acids and for developing new therapeutic agents .
Properties
IUPAC Name |
(2S)-2-amino-4,4-difluoropentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGXYVBLJPLTD-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665071 |
Source
|
Record name | 4,4-Difluoro-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-97-4 |
Source
|
Record name | 4,4-Difluoro-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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